molecular formula C21H34O5 B1667587 Arbaprostil CAS No. 55028-70-1

Arbaprostil

Cat. No. B1667587
CAS RN: 55028-70-1
M. Wt: 366.5 g/mol
InChI Key: XSGQFHNPNWBVPT-VFXMVCAWSA-N
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Description

Arbaprostil is a prodrug of the prostaglandin E2 analogue, specifically 15®-15-methylprostaglandin E2 . It is activated by epimerization to form the active S-epimer . It has been shown to significantly accelerate the healing rate of active duodenal ulcers, due to its ability to inhibit acid secretion and provide gastric cytoprotection .


Synthesis Analysis

The synthesis of Arbaprostil involves the use of 15®- and 15(S)-15-methylprostaglandin D2 methyl esters . The process involves the creation of a tritium label at the C-11 position .


Molecular Structure Analysis

Arbaprostil has a molecular formula of C21H34O5 . It has a molecular weight of 366.4917 . The structure includes 4 defined stereocenters .


Chemical Reactions Analysis

While specific chemical reactions involving Arbaprostil are not detailed in the search results, it’s known that the drug is activated by epimerization .


Physical And Chemical Properties Analysis

Arbaprostil has a molecular weight of 366.4917 and a molecular formula of C21H34O5 . It has a density of 1.1±0.1 g/cm3, a boiling point of 535.5±50.0 °C at 760 mmHg, and a flash point of 291.7±26.6 °C . It also has a molar refractivity of 103.9±0.3 cm3 .

Scientific Research Applications

Metabolic Pathway Analysis

Arbaprostil's metabolic pathways have been a significant focus in scientific research. A study by Thornburgh, Shaw, and Wickrema Sinha (2010) detailed the profiling, isolation, and characterization of urinary metabolites of arbaprostil in rats. They discovered that the most significant metabolic pathway involves β-oxidation of the carboxy side-chain of arbaprostil to 15-methyl-tetranor PGE1. The research also noted the conversion to dinor A and B derivatives and their further β-oxidation. This study provides critical insights into the metabolism of arbaprostil and its potential applications in understanding drug metabolism and pharmacokinetics (Thornburgh, Shaw, & Wickrema Sinha, 2010).

Clinical Research Methodology Enhancement

Arbaprostil-related research also extends to improving clinical research methodologies. Chandler and Shapiro (2016) emphasized the dramatic impact of crowdsourcing on accelerating scientific research, including clinical studies. While not directly about arbaprostil, this research offers valuable methodologies that could be applied to future clinical studies of arbaprostil, enhancing the speed and efficiency of research in this area (Chandler & Shapiro, 2016).

Understanding Thermal Behavior in Related Compounds

The study of thermal decomposition and polymerization of arprocarb, a compound related to arbaprostil, by Wang et al. (2006) sheds light on the thermal behavior of similar compounds. While this research is not directly on arbaprostil, it provides insights into how similar substances behave under varying thermal conditions, which can be relevant in understanding and applying arbaprostil in various scientific contexts (Wang et al., 2006).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGQFHNPNWBVPT-VFXMVCAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866457
Record name Arbaprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbaprostil

CAS RN

55028-70-1
Record name Arbaprostil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55028-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaprostil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaprostil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBAPROSTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
483
Citations
G Vantrappen, J Janssens, T Popiela, J Kulig… - Gastroenterology, 1982 - Elsevier
… Smoking retarded healing in the placebo-treated group (p < 0.05), but did not significantly retard healing in patients treated with arbaprostil. We conclude that arbaprostil …
Number of citations: 149 www.sciencedirect.com
AR Euler, M Safdi, J Rao, R Jaszewski, J Welsh, V Le… - Gastroenterology, 1990 - Elsevier
… Significantly more patients experienced healing in the arbaprostil … Diarrhea, mostly of a mild nature, was the only arbaprostil-… Arbaprostil at doses with varying effects on gastric acid …
Number of citations: 18 www.sciencedirect.com
AR Euler, T Popiela, GN Tytgat, J Kulig… - Gastroenterology, 1989 - Elsevier
… arbaprostil dose of 10 μg qid, which has little gastric acid antisecretory activity. Endoscopies were performed after 21 and 42 days of treatment, at which times the arbaprostil … arbaprostil (…
Number of citations: 11 www.sciencedirect.com
J Li, T Nagata, M Yoshida, N Yagi, K Katoh… - Gastroenterologia …, 1989 - Springer
… The present study confirms that arbaprostil increased bicarbonate … , arbaprostil increased HCO3 at the doses of 10 and 100/zg/kg, but not at a dose of 1/zg/kg. It seems that arbaprostil is …
Number of citations: 1 link.springer.com
S OKABE, H JINO, A NISHIDA - The Japanese Journal of …, 1986 - jstage.jst.go.jp
… arbaprostil may be partly responsible for the reduced effects. We found that 3 or 10 iig/kg of arbaprostil … when given po The accelerating effect of arbaprostil, there fore, is likely to occur …
Number of citations: 23 www.jstage.jst.go.jp
AR Euler, J Krawiec, H Odes, T Gilat… - American Journal of …, 1990 - search.ebscohost.com
Six hundred and thirty patients were enrolled in a randomized double-blind placebo-controlled trial evaluating two arbaprostil dosages (25 µg and 50 µg) qid for 4 wk for the treatment of …
Number of citations: 3 search.ebscohost.com
GW Peng, VK Sood - Journal of liquid chromatography, 1983 - Taylor & Francis
… Arbaprostil was extracted from the solution formulations with ethyl ether-chloroform. The … esters of arbaprostil, its 15-s-epimer and the degradation products derived from arbaprostil. …
Number of citations: 1 www.tandfonline.com
PH Hsyu, JW Cox, RH Pullen, WL Gee… - … & drug disposition, 1989 - Wiley Online Library
… kinetic interactions between arbaprostil and aspirin were … either arbaprostil(50 pg), asprin (975 mg) or arbaprostil(50 pg) … by arbaprostil, nor were the pharmacokinetics of arbaprostil …
Number of citations: 8 onlinelibrary.wiley.com
AR Euler, RJ Bailey, MA Zinny, ML Brandon… - Gastroenterology, 1989 - Elsevier
… arbaprostil group (60.0%) than in the 50-pg arbaprostil(31.8%) or placebo groups (23.5%) (p value 100 pg arbaprostil vs… nighttime administration of arbaprostil would also be efficacious. …
Number of citations: 3 www.sciencedirect.com
AR Euler, G Tytgat, J Berenguer, H Brunner, DR Wood… - Gastroenterology, 1987 - Elsevier
… We undertook this trial to determine if a cytoprotective dose of arbaprostil (10 μg qid for 4 wk… No statistically significant differences between the arbaprostil and placebo treatment groups …
Number of citations: 24 www.sciencedirect.com

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